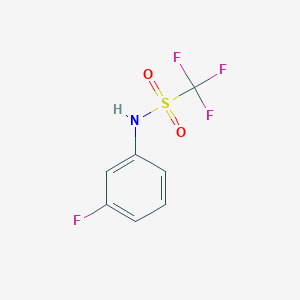

1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide

Vue d'ensemble

Description

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide is a fluorinated sulfonamide compound It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide typically involves the reaction of trifluoromethanesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can be displaced by nucleophiles such as amines and thiols.

Electrophilic aromatic substitution: The fluorophenyl ring can undergo reactions with electrophiles, leading to substitution at the ortho or para positions relative to the fluorine atom.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Amines, thiols, and alkoxides.

Electrophiles: Halogens, nitro groups, and sulfonyl chlorides.

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while electrophilic aromatic substitution could introduce various functional groups onto the fluorophenyl ring .

Applications De Recherche Scientifique

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound’s unique fluorinated structure makes it useful in the design of materials with specific electronic and optical properties.

Medicinal Chemistry:

Mécanisme D'action

The mechanism by which 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar structure but lacks the additional fluorine atom on the phenyl ring.

N-Phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethanesulfonyl groups, making it more electron-withdrawing and potentially more reactive.

1,1,1-Trifluoro-N-(trifluoromethyl)sulfonylmethanesulfonamide: Contains an additional trifluoromethyl group, further increasing its electron-withdrawing properties.

Uniqueness

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide is unique due to the presence of both trifluoromethyl and fluorophenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions, as well as its potential use in medicinal chemistry and materials science, sets it apart from other similar compounds .

Activité Biologique

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This compound is part of a broader category of sulfonamide derivatives that exhibit diverse biological activities.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H6F4N2O2S

- Molecular Weight : 242.19 g/mol

- CAS Number : 23384-01-2

The presence of trifluoromethyl and fluorophenyl groups contributes to the compound's unique chemical properties, influencing its interactions with biological targets.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes or pathways involved in disease processes. Notably, it has been studied for its potential effects on:

- Neuroprotection : The compound is being investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Its mechanism involves the inhibition of mitogen-activated protein kinase (MAPK) pathways, which are crucial in cell signaling and stress response.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of certain cancer cell lines. For instance:

- Cancer Cell Lines : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

In Vivo Studies

Preclinical studies have shown promising results regarding the compound’s efficacy in animal models:

- Neurodegenerative Models : In mouse models of ALS, the administration of this compound resulted in reduced motor neuron degeneration and improved motor function.

- Tumor Growth Inhibition : Animal studies have indicated that treatment with this compound leads to significant reductions in tumor size and metastasis.

Case Study 1: Neuroprotection in ALS Models

A study conducted on transgenic mice expressing mutant SOD1 (a model for ALS) revealed that treatment with this compound resulted in:

- Improved Survival Rates : Mice treated with the compound showed a statistically significant increase in survival compared to control groups.

- Reduced Neuroinflammation : Histological analysis indicated lower levels of inflammatory markers in the spinal cord tissues of treated mice.

Case Study 2: Antitumor Activity

In another study focusing on various cancer types:

- Cell Line Sensitivity : The compound was tested against several human cancer cell lines (e.g., breast, prostate) where it exhibited IC50 values ranging from 5 to 15 µM.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways.

Summary of Biological Activities

Comparison with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | MAPK inhibition | Neuroprotective; Anticancer |

| Other Sulfonamides | Varies | Antimicrobial; Anti-inflammatory |

Propriétés

IUPAC Name |

1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO2S/c8-5-2-1-3-6(4-5)12-15(13,14)7(9,10)11/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYLSDIKTKMOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879042 | |

| Record name | M-FLUORO CF3-METHANESULFONANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23384-01-2 | |

| Record name | M-FLUORO CF3-METHANESULFONANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.